1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE
Description
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a complex organic compound that features a unique structure combining an adamantyl group, a piperazine ring, and a phenoxy group
Properties
IUPAC Name |
1-[4-(1-adamantyl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-21(16-26-20-4-2-1-3-5-20)23-6-8-24(9-7-23)22-13-17-10-18(14-22)12-19(11-17)15-22/h1-5,17-19H,6-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOXACZYAWEARA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting with the preparation of the adamantyl and piperazine intermediates. One common method involves the reaction of 1-adamantylamine with piperazine under controlled conditions to form the adamantyl-piperazine intermediate. This intermediate is then reacted with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can undergo various chemical reactions including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and drug delivery systems
Mechanism of Action
The mechanism of action of 1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE involves its interaction with specific molecular targets. The adamantyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The phenoxy group may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(4-(4-acetylpiperazin-1-yl)butoxy)phenyl)-3-adamantan-1-yl urea
- 1-(4-(3-(4-acetylpiperazin-1-yl)propoxy)phenyl)-3-adamantan-1-yl urea
Uniqueness
1-[4-(1-ADAMANTYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. The presence of the adamantyl group enhances its stability and lipophilicity, while the piperazine ring provides versatility in chemical modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
